molecular formula C9H17NO5S B1408250 (R)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide CAS No. 1417287-40-1

(R)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Cat. No.: B1408250
CAS No.: 1417287-40-1
M. Wt: 251.3 g/mol
InChI Key: RGMWNSRIFDGQIH-SSDOTTSWSA-N
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Description

®-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a chemical compound known for its unique structure and properties It belongs to the class of oxathiazolidines, which are heterocyclic compounds containing sulfur, nitrogen, and oxygen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves the reaction of tert-butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate with an oxidizing agent to introduce the dioxide functionality. Common oxidizing agents used in this reaction include hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the dioxide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide group back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted oxathiazolidine derivatives.

Scientific Research Applications

®-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate: Lacks the dioxide functionality.

    tert-Butyl 4-ethyl-1,2,3-thiazolidine-3-carboxylate: Contains a sulfur atom but lacks the oxygen atom in the ring.

Uniqueness

®-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is unique due to the presence of both sulfur and oxygen atoms in the ring, as well as the dioxide functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl (4R)-4-ethyl-2,2-dioxooxathiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5S/c1-5-7-6-14-16(12,13)10(7)8(11)15-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMWNSRIFDGQIH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COS(=O)(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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